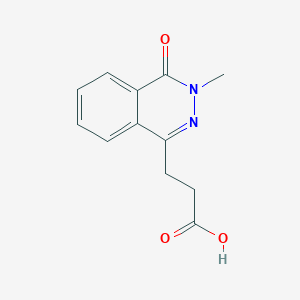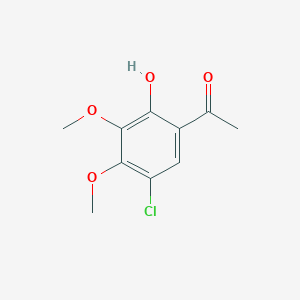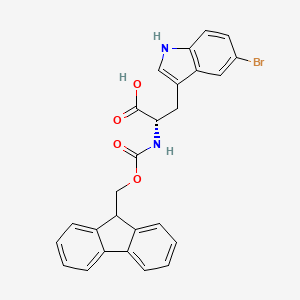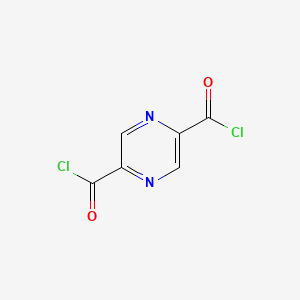
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Übersicht
Beschreibung
“3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid” is a heterocyclic organic compound with the empirical formula C11H10N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a phthalazine ring, which is a heterocyclic compound containing nitrogen. The compound also contains a methyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
The molecular weight of “3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid” is 218.21 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Phthalazine Derivatives: Synthesis and Applications
Phthalazine derivatives are important for their various biological and pharmacological effects. They serve as building blocks for synthesizing new molecules with heterocyclic structures. These new molecules are crucial in medicinal chemistry for developing potent and effective drugs to elicit desired pharmacological responses (Singh & Kumar, 2019).
Antioxidant Activities of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA) and caffeic acid, have gained attention for their practical, biological, and pharmacological effects. CGA, a dietary polyphenol found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities, among others. It modulates lipid metabolism and glucose, aiding in the treatment of metabolic disorders (Naveed et al., 2018). Caffeic acid, another phenolic acid, is known for its antioxidant behavior, reducing oxidative stress and potentially being employed as a natural antioxidant in food products (Khan, Maalik, & Murtaza, 2016).
Phthalic Acid Esters: Biological Activities and Concerns
Phthalic acid esters (PAEs) are widely used as plasticizers and have been detected in the environment, raising concerns about ecosystem and public health hazards. However, PAEs of natural origin have been identified in plants and microorganisms, suggesting potential biosynthesis in nature. PAEs possess allelopathic, antimicrobial, and insecticidal activities, indicating their dual role as natural compounds and pollutants (Huang et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-methyl-4-oxophthalazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-12(17)9-5-3-2-4-8(9)10(13-14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDVFXZQBSYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)




![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)



![3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B3138602.png)
![N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride](/img/structure/B3138607.png)
![2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid](/img/structure/B3138609.png)
![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)